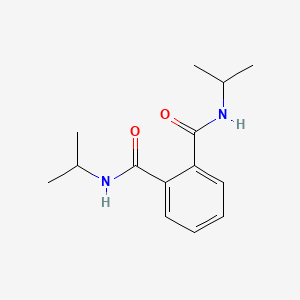

N,N'-Diisopropylphthalamide

Description

Contextualizing Phthalamide (B166641) Scaffolds in Organic Chemistry Research

Phthalamide derivatives, characterized by a phthalic acid core with two amide functionalities, represent a significant class of compounds in organic chemistry. japsonline.com The phthalimide (B116566) structure, an imido derivative of phthalic acid, serves as a crucial building block in the synthesis of a wide array of organic molecules. japsonline.com These scaffolds are not only prevalent in pharmaceuticals, natural products, and polymers but also function as versatile intermediates in various organic transformations. rsc.org The inherent properties of the phthalimide group, such as its hydrophobicity and neutrality, allow these compounds to traverse biological membranes, contributing to their diverse pharmacological activities. japsonline.comresearchgate.net

The synthesis of phthalamide derivatives typically involves the reaction of phthalic anhydride (B1165640) with primary amines or ammonia. Researchers have developed numerous methods to create functionalized phthalimides, including metal-catalyzed reactions and metal-free systems. rsc.org The reactivity of the phthalimide moiety allows for functionalization through nucleophilic substitution, reduction, and transition metal-catalyzed reactions, making it a valuable tool for synthetic chemists. The broad spectrum of applications for phthalamide derivatives extends to agrochemicals, dyes, and materials science, underscoring their importance in modern chemical research. rsc.org

Distinctive Structural Features of N,N'-Diisopropylphthalamide for Chemical Research

This compound is a specific phthalamide derivative distinguished by the presence of two isopropyl groups attached to the nitrogen atoms of the amide functionalities. This substitution introduces unique steric and electronic properties to the molecule. The bulky isopropyl groups can influence the molecule's conformation and its ability to interact with other molecules, which is a key consideration in areas like crystal engineering and host-guest chemistry.

The core structure consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing the two amide groups. The amide bond itself has a partial double bond character due to resonance, which restricts rotation and imparts planarity to the local amide group. numberanalytics.com The presence of two such groups on a benzene ring in this compound creates a scaffold with specific geometric constraints and potential for hydrogen bonding.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol sigmaaldrich.com |

| Melting Point | 210-213 °C sigmaaldrich.com |

| CAS Number | 38228-97-6 sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Overview of Research Trajectories for Amide-Containing Compounds

Amide-containing compounds are fundamental in organic and medicinal chemistry due to the ubiquitous nature of the amide bond in biologically active molecules, including peptides and proteins. numberanalytics.comresearchgate.net Research in this area is dynamic, with several key trajectories shaping the field.

One major focus is the development of novel and more efficient methods for amide bond synthesis. numberanalytics.comresearchgate.net While traditional methods often require harsh conditions, newer approaches, such as biocatalysis and flow chemistry, are being explored to improve reaction rates, selectivity, and scalability. numberanalytics.com The use of non-activated starting materials is also a significant area of investigation, aiming for more environmentally friendly synthetic routes. researchgate.net

Another important research direction involves the exploration of the diverse applications of amide-containing compounds. They are central to drug discovery, with applications in antibacterial, antiviral, anti-inflammatory, and anticancer treatments. numberanalytics.com The amide group can significantly influence a drug's pharmacokinetic properties. numberanalytics.com Furthermore, amide-containing compounds are being investigated for their potential as corrosion inhibitors and in materials science. rsc.org Structure-activity relationship (SAR) studies are routinely employed to optimize the properties of these compounds for specific applications by systematically modifying the amide group and its surrounding structure. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N-di(propan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-7-5-6-8-12(11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLYWSIWFBBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357489 | |

| Record name | N,N'-Diisopropylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38228-97-6 | |

| Record name | N,N'-Diisopropylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N,n Diisopropylphthalamide

Characterization of Synthetic Products for Purity and Identity (Beyond Basic Data)

Advanced Spectroscopic Verification Techniques (e.g., 2D-NMR, High-Resolution Mass Spectrometry for Structural Elucidation)

Once synthesized, the definitive structural confirmation of N,N'-Diisopropylphthalamide relies on advanced spectroscopic techniques that provide unambiguous evidence of its molecular structure and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the elemental formula of the synthesized compound. mdpi.comnih.govmsu.edu By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively verify that the molecular formula is C₁₄H₂₀N₂O₂, corresponding to a theoretical exact mass. uni-saarland.de Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways would include the loss of neutral fragments and the formation of stable cations. msu.eduuni-saarland.de

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Description of Neutral Loss | Predicted m/z |

| [M]+• (C₁₄H₂₀N₂O₂) | Molecular Ion | ~248.1525 |

| [M - CH₃]+ (C₁₃H₁₇N₂O₂) | Loss of a methyl radical | ~233.1285 |

| [M - C₃H₇]+ (C₁₁H₁₃N₂O₂) | Loss of an isopropyl radical | ~205.0971 |

| [M - CONHCH(CH₃)₂]+ (C₆H₄(CO)NHCH(CH₃)₂) | Cleavage of one amide side chain | ~148.0444 |

| [C₈H₄O₂]+• (Phthaloyl cation) | Cleavage of both amide side chains | ~132.0211 |

| [C₇H₅O]+ (Benzoyl cation) | Further fragmentation | ~105.0335 |

2D-NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms within the molecule. creative-biostructure.comwikipedia.org A suite of experiments including COSY, HSQC, and HMBC are used to map out the proton-proton and proton-carbon correlations. github.iosdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the key correlation would be between the methine proton (-CH) and the six methyl protons (-CH₃) of each isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. wikipedia.orgsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, distinguishing between the aromatic C-H, the isopropyl methine C-H, and the isopropyl methyl C-H groups. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. wikipedia.orgsdsu.edu Key HMBC correlations would confirm the link between the isopropyl groups and the carbonyl carbons, and the carbonyl carbons to the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D-NMR Correlations for this compound Predicted chemical shifts (δ) in ppm are approximate and can vary based on solvent and concentration.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |

| Aromatic CH (AA'BB' system) | ~7.5-7.7 | ~128-130 | - | C-H at ~128-130 ppm | Aromatic carbons, Carbonyl carbon |

| Isopropyl -CH (CH₃)₂ | ~4.1-4.3 (septet) | ~46-48 | Methyl protons at ~1.2-1.4 ppm, N-H proton (if visible) | C-H at ~46-48 ppm | Carbonyl carbon, Methyl carbons |

| Isopropyl -CH(CH₃ )₂ | ~1.2-1.4 (doublet) | ~21-23 | Methine proton at ~4.1-4.3 ppm | C-H at ~21-23 ppm | Methine carbon |

| Amide N-H | ~7.8-8.2 (doublet) | - | Methine proton at ~4.1-4.3 ppm | - | Carbonyl carbon, Isopropyl methine carbon, Quaternary aromatic carbon |

| Carbonyl C =O | - | ~168-170 | - | - | Aromatic protons, Isopropyl methine proton, N-H proton |

| Quaternary Aromatic C (attached to C=O) | - | ~135-137 | - | - | Aromatic protons, N-H proton |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized this compound and for identifying and quantifying any process-related impurities. chromatographyonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for this purpose. cdc.govnist.gov

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Diode-Array Detector (DAD) is a robust method for assessing the purity of this compound, which contains a strong UV chromophore in its aromatic ring. measurlabs.cominsights.bio A gradient or isocratic elution can be developed to separate the main compound from potential impurities such as unreacted phthalic acid, mono-acylated intermediate, or diisopropylamine. Purity is typically calculated using the peak area percent method from the resulting chromatogram. The DAD provides additional confidence by allowing for peak purity analysis, which compares UV-Vis spectra across a single chromatographic peak to check for co-eluting impurities. chromatographyonline.com

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA |

| Elution | Gradient, e.g., 40% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | DAD, monitoring at 230 nm and 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the sample. nist.govcore.ac.uk The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The mass spectrometer provides mass-to-charge ratio data for the eluting peaks, allowing for positive identification of impurities by comparing their mass spectra to known libraries. ifremer.fr This is effective for detecting residual solvents or unreacted diisopropylamine.

Table 4: Example GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Detection Mode | Electron Ionization (EI) at 70 eV, scanning m/z 40-550 |

Chemical Reactivity and Transformation Mechanisms of N,n Diisopropylphthalamide

Fundamental Reaction Pathways of the Phthalamide (B166641) Moiety

The reactivity of the phthalamide portion of N,N'-Diisopropylphthalamide is characteristic of N-substituted secondary amides. These functional groups can undergo a variety of reactions, primarily centered around the electrophilic carbonyl carbon and the acidic proton on the nitrogen atom.

Amide bonds, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. This process involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons of the this compound.

Under basic conditions, the hydrolysis of N-substituted phthalamides proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylate and an amine. For this compound, the initial hydrolysis of one amide group would produce the corresponding N-isopropylphthalamic acid salt. Further hydrolysis of the second amide group under more forcing conditions would yield phthalic acid and isopropylamine (B41738) as the final products. Kinetic studies on related N-substituted phthalamides have shown that the hydrolysis can proceed via an imide intermediate, which forms through intramolecular cyclization of the phthalamate monoanion. cdnsciencepub.comnih.gov This cyclization is the microscopic reverse of ammonolysis or aminolysis. cdnsciencepub.com

Acid-catalyzed hydrolysis follows a different mechanism, beginning with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A subsequent series of proton transfers and elimination steps results in the cleavage of the amide bond.

Transamidation reactions, where an amine displaces the isopropylamine from the amide group, are also possible. For instance, reacting an N-substituted phthalimide (B116566) with an alkylamine can lead to the formation of a new N,N'-disubstituted phthalamide. unt.edu This reaction is often facilitated by the formation of a tetrahedral intermediate, similar to hydrolysis.

| Reaction Type | Reagents and Conditions | Expected Products |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat | Phthalic acid, Isopropylamine |

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄, heat | Phthalic acid, Isopropylammonium salt |

| Transamidation (Aminolysis) | Primary or secondary amine (e.g., RNH₂), heat | N,N'-Disubstituted phthalamide, Isopropylamine |

This table presents expected reactions based on the general reactivity of N-substituted phthalamides.

The amide functional groups in this compound can be targeted by reductive and oxidative reagents.

Reduction: Amides are typically reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of both amide groups in this compound would convert the carbonyls (C=O) into methylene (B1212753) groups (CH₂), yielding 1,2-bis((isopropylamino)methyl)benzene. This transformation proceeds via a complex mechanism where the hydride attacks the carbonyl carbon, and the oxygen is ultimately removed.

Oxidation: The oxidation of N-alkylamides can proceed through several pathways. Autoxidation, either thermal or photosensitized, of N-alkylamides can occur via initial hydrogen atom abstraction from the carbon adjacent to the nitrogen, leading to products like N-acylamides. rsc.org More controlled oxidation can also be achieved. For example, sustainable methods using electrocatalytic oxidation with water as the oxygen source have been developed to convert N-alkylamides into imides under mild conditions. rsc.orgcolab.ws Applying such a process to this compound would theoretically involve oxidation at the carbon atom of the isopropyl group attached to the nitrogen.

| Transformation | Reagent(s) | Expected Product |

| Reduction | 1. LiAlH₄ in dry ether2. Aqueous workup | 1,2-Bis((isopropylamino)methyl)benzene |

| Oxidation | Oxidizing agents (e.g., peroxides, electrochemical methods) | Complex mixture, potentially including N-acyl derivatives |

This table outlines expected transformations based on the known chemistry of amides.

Hydrolysis and Amidation Reactions

This compound as a Substrate in Advanced Organic Reactions

Beyond the fundamental reactions of the amide groups, the entire molecule can participate in more complex transformations involving the aromatic ring and the amide nitrogens.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound can undergo electrophilic aromatic substitution. The N-acyl groups (-NHCOR) are activating substituents and ortho-, para-directors. libretexts.org This directing effect arises from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile. masterorganicchemistry.comlibretexts.org Although activating, the N-acyl group is less potent than an amino (-NH₂) or hydroxyl (-OH) group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. libretexts.org

Given the two ortho-directing N-isopropylamido groups, electrophilic attack is expected to occur at the positions para to each amide, which are positions 4 and 5 of the phthaloyl system. Due to the steric bulk of the isopropyl groups, substitution at the positions ortho to the amides (positions 3 and 6) would be sterically hindered. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires an aromatic ring that is electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂), and a good leaving group (like a halide). masterorganicchemistry.com The this compound ring is electron-rich due to the activating amide groups and lacks a leaving group. Therefore, it is not a suitable substrate for standard SNAr (addition-elimination) reactions under typical conditions.

The amide nitrogens in this compound possess an acidic proton (N-H). This proton can be removed by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form a nucleophilic amidate anion. masterorganicchemistry.com This anion can then participate in various reactions.

For instance, the deprotonated this compound can act as a nucleophile in substitution reactions with electrophiles like alkyl halides or epoxides, leading to N-alkylation. rsc.org The strong basicity of reagents like KF-Al₂O₃ has been shown to efficiently deprotonate phthalimides, increasing the nucleophilicity of the nitrogen for reaction with various electrophiles. rsc.org This provides a pathway to synthesize N,N,N'-trisubstituted phthalamide derivatives.

It is also important to note that the amide nitrogen is a very weak base due to the delocalization of its lone pair of electrons into the carbonyl π-system, which reduces their availability to accept a proton. japsonline.com

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on this compound are not widely available, the mechanisms of its reactions can be inferred from detailed studies on analogous compounds.

Electrophilic Aromatic Substitution Mechanism: The mechanism for EAS on the this compound ring follows the general, well-established two-step pathway. The first, rate-determining step is the attack of the π-electron system of the benzene (B151609) ring on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com The second, fast step involves the removal of a proton from the carbon atom bearing the new electrophile by a weak base, which restores the aromaticity of the ring. masterorganicchemistry.com The activating nature of the amide groups stabilizes the arenium ion intermediate, facilitating the reaction.

| Reaction | Key Intermediate | Mechanistic Feature |

| Alkaline Hydrolysis | Tetrahedral intermediate, Imide intermediate | Intramolecular general base catalysis can significantly enhance the rate. acs.org |

| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Resonance stabilization by the amide nitrogen lone pair directs substitution to ortho/para positions. |

| N-Alkylation | Amidate anion | Formed by deprotonation of the N-H proton with a strong base. |

This table summarizes key mechanistic aspects for reactions of this compound based on studies of analogous systems.

Kinetic Studies and Reaction Rate Determination

There is no specific data in the surveyed literature concerning the kinetic studies or reaction rate determination for this compound. General methodologies for determining reaction kinetics, such as monitoring reactant or product concentrations over time, are standard practice in chemistry. umn.edutainstruments.com These studies typically involve techniques like thermogravimetric analysis (TGA) for thermal decomposition or spectroscopic methods for reactions in solution. tainstruments.com For instance, the kinetics of hydrolysis for other amide-containing compounds have been investigated, often revealing dependencies on pH and temperature. nih.govukrbiochemjournal.org However, no such studies detailing the rate laws, reaction orders, or rate constants for the hydrolysis, thermal degradation, or other transformations of this compound have been publicly documented.

Elucidation of Reaction Intermediates and Transition States

Similarly, there is a lack of specific research on the reaction intermediates and transition states involved in the chemical transformations of this compound. The study of transient species like reaction intermediates and the high-energy transition states is crucial for understanding a reaction's pathway. york.ac.ukscielo.br These are often investigated using a combination of spectroscopic techniques and computational chemistry. york.ac.ukhku.hk

For related reactions, such as the transformation of other amines and amides, mechanisms involving various intermediates are well-documented. mnstate.edumasterorganicchemistry.com For example, the hydrolysis of amides typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide on the carbonyl carbon. The decomposition of phthalimides can also proceed through specific intermediates. organic-chemistry.org However, without dedicated research, it is not possible to confirm if this compound follows similar pathways or to characterize the specific structures and energies of its intermediates and transition states. Theoretical calculations using methods like Transition State Theory (TST) are powerful tools for this purpose, but no such calculations appear to have been published for this compound. uleth.cawikipedia.org

Theoretical and Computational Investigations of N,n Diisopropylphthalamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the electronic structure and properties of molecules. For N,N'-diisopropylphthalamide, these computational methods are invaluable for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry and physics for predicting molecular properties. wikipedia.orgimperial.ac.uk DFT calculations are employed to determine the ground state properties of this compound by modeling the exchange and correlation interactions. wikipedia.org The ground-state properties of a many-electron system are determined by an electron density that depends on only three spatial coordinates. wikipedia.org

DFT methods, such as B3LYP and B3PW91, combined with basis sets like 6-311G++(d,p), are used to optimize the molecular geometry of this compound. d-nb.info These calculations aim to find the lowest energy conformation by minimizing the energy with respect to all geometrical parameters. wikipedia.orgd-nb.info The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. d-nb.info

Key ground state properties that can be calculated include:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Electronic Properties: Quantities such as the dipole moment, which provides information about the charge distribution and polarity of the molecule.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be computed to understand the molecule's stability and reactivity at different temperatures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-N | 1.35 | ||

| N-C(isopropyl) | 1.47 | ||

| C-C(ring) | 1.40 | ||

| O=C-N | 122.0 | ||

| C-N-C(isopropyl) | 125.0 | ||

| O=C-C(ring)-C(ring) | |||

| C-N-C(isopropyl)-C(H) |

Ab initio methods are computational chemistry methods based on quantum mechanics. solubilityofthings.com The term "ab initio" is Latin for "from the beginning," which means these methods are derived directly from theoretical principles without the inclusion of experimental data. solubilityofthings.com They are known for providing high-accuracy predictions of molecular properties. solubilityofthings.comnumberanalytics.com

For this compound, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can be used to obtain highly accurate predictions of its electronic energy, geometry, and other properties. solubilityofthings.com These methods are computationally more demanding than DFT but can offer a higher level of theoretical accuracy, which is crucial for benchmarking results from other methods and for systems where electron correlation is particularly important. solubilityofthings.commdpi.com

The accuracy of ab initio calculations allows for reliable predictions that can aid in the interpretation of experimental data, such as vibrational spectra. solubilityofthings.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. numberanalytics.comajchem-a.com

For this compound, FMO analysis, typically performed using DFT calculations, provides insights into its electronic and optical properties. imist.ma A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com The spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This information is crucial for understanding its interaction with other chemical species. wuxibiology.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab Initio Methods for High-Accuracy Predictions

Conformational Analysis and Dynamics of this compound

The study of the different spatial arrangements of a molecule, known as conformations, and their relative energies is called conformational analysis. drugdesign.orglibretexts.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential for comprehending its physical and biological properties. drugdesign.org

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net For this compound, mapping the PES helps to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. libretexts.org

This is typically done by systematically changing specific dihedral angles (torsion angles) of the molecule and calculating the energy at each point, often using DFT or ab initio methods. visualizeorgchem.com The resulting surface reveals the energy barriers for rotation around the single bonds, providing information on the flexibility of the molecule and the relative populations of different conformers at a given temperature. bkcc.ac.in For a molecule with multiple rotatable bonds, the PES is a high-dimensional hypersurface. libretexts.orgumn.edu

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net MD simulations provide a powerful tool to explore the conformational space of this compound in a more dynamic and realistic manner than static PES mapping. ucsf.edu

In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the molecule to move and change its conformation over a period of time. researchgate.net By simulating the molecule in a solvent, such as water, at a specific temperature and pressure, one can observe the conformational transitions and determine the preferred conformations in a solution environment. nih.gov These simulations can reveal the dynamic equilibrium between different conformers and provide insights into how the molecule behaves in a biological or chemical system. arxiv.org

Rotational Barriers and Atropisomerism

Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers, known as atropisomers. ulisboa.pt This phenomenon is prominent in systems with significant steric congestion, such as ortho-substituted biaryls and amides. ulisboa.pt For a molecule to be considered atropisomeric, the rotational energy barrier must be sufficiently high, typically with a Gibbs free energy of activation (ΔG‡) of approximately 20-23 kcal/mol or more, which prevents ready interconversion at room temperature. academie-sciences.frchemrxiv.org

In this compound, restricted rotation can occur around several bonds, primarily the two C(aryl)-C(O) bonds and the two N-C(O) amide bonds. The steric hindrance introduced by the bulky isopropyl groups and the adjacent ortho-carboxamide substituent is expected to create a significant barrier to rotation, particularly around the C(aryl)-C(O) bonds.

Computational methods, especially Density Functional Theory (DFT), are powerful tools for quantifying these rotational energy barriers. mdpi.com The standard procedure involves performing a relaxed potential energy surface scan, where the dihedral angle of the bond of interest is systematically varied, and the energy of the molecule is calculated at each step after optimizing the rest of the geometry. mdpi.comrsc.org This allows for the mapping of the energy profile from a low-energy ground state conformation to a high-energy transition state. The difference in energy between these states represents the rotational barrier. mdpi.com For ortho-substituted benzamides, this barrier can be substantial, with studies on related molecules showing barriers well into the range required for atropisomerism. nih.gov

Table 1: Hypothetical DFT Calculation of Rotational Energy Barrier for the C(aryl)-C(O) Bond in this compound This table illustrates the type of data generated from a computational analysis of rotational barriers. The values are representative and based on studies of similar amide systems.

| Parameter | Ground State (GS) | Transition State (TS) | Value |

|---|---|---|---|

| Dihedral Angle (C-C-C=O) | ~45° | 0° (Planar) | - |

| Relative Energy (kcal/mol) | 0 | 25.8 | - |

| Calculated Free Energy Barrier (ΔG‡) at 298 K | - | - | 25.8 kcal/mol |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides indispensable methods for predicting spectroscopic properties, which can then be correlated with experimental data to elucidate and confirm molecular structures. mdpi.comrsc.org Techniques like DFT can accurately simulate vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra, offering detailed insights into the molecule's three-dimensional structure and electronic environment. nih.govajchem-a.com

Vibrational Spectroscopy (IR, Raman) Simulation

The simulation of infrared (IR) and Raman spectra is a standard application of computational chemistry that aids in the assignment of experimental vibrational bands. faccts.de The process begins with a geometry optimization of the molecule's lowest energy conformation using a selected level of theory, such as DFT. Following optimization, a frequency calculation is performed to determine the normal modes of vibration. hopto.org

These calculations yield the harmonic vibrational frequencies and their corresponding intensities for IR and activities for Raman spectroscopy. arxiv.org For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment. nih.gov For a mode to be Raman active, it must cause a change in the molecule's polarizability. faccts.de The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors to improve agreement with experiment. arxiv.org

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies for this compound This table presents a hypothetical comparison between calculated vibrational frequencies (scaled) and typical experimental ranges for the key functional groups in the molecule.

| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide N-H | ~3300 | 3250 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | ~3050 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isopropyl C-H | ~2970 | 2850 - 2980 |

| C=O Stretch (Amide I) | Amide C=O | ~1665 | 1640 - 1680 |

| N-H Bend (Amide II) | Amide N-H | ~1540 | 1510 - 1570 |

| C-N Stretch | Amide C-N | ~1240 | 1200 - 1300 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The computational prediction of NMR chemical shifts is a highly accurate method for structure verification and assignment of complex spectra. mdpi.com The most common approach involves using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org

The first step is to obtain a reliable 3D structure of the molecule, typically through geometry optimization at a suitable level of theory. mdpi.com Using this geometry, the GIAO calculation computes the absolute magnetic shielding tensor for each nucleus. The isotropic shielding constant (σ_iso) is the average of the diagonal elements of this tensor. The chemical shift (δ) is then calculated by subtracting the computed shielding constant of the nucleus of interest from the shielding constant of a reference standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). aps.org This methodology is routinely used to predict both ¹H and ¹³C NMR chemical shifts, providing data that can resolve ambiguities in experimental assignments and offer insights into the conformational and electronic details of the molecule. mdpi.com

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows representative predicted chemical shifts for the unique nuclei in the molecule, assuming a symmetric conformation.

| Atom Type | Atom Description | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Amide N-H | 8.1 |

| Aromatic H | 7.5 - 7.7 | |

| Isopropyl CH | 4.2 | |

| Isopropyl CH ₃ | 1.3 | |

| ¹³C NMR | Amide C =O | 168.5 |

| Aromatic C -C=O | 135.0 | |

| Aromatic C -H | 128.0 - 130.0 | |

| Isopropyl C H | 42.5 | |

| Isopropyl C H₃ | 22.0 |

Supramolecular Chemistry and Intermolecular Interactions of N,n Diisopropylphthalamide

Hydrogen Bonding Networks Involving Amide Groups

Hydrogen bonds are a specific type of strong dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org In amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of N-H···O=C hydrogen bonds. ias.ac.in These interactions are fundamental to the structure of many biological and synthetic materials. wiley-vch.de

Intra- and Intermolecular Hydrogen Bonding Patterns

The amide groups in N,N'-Diisopropylphthalamide are primary sites for hydrogen bonding. These interactions can occur within a single molecule (intramolecular) or between different molecules (intermolecular). mdpi.com Intermolecular hydrogen bonding is a key factor in the self-assembly and organization of molecules. mdpi.com In the solid state, N,N'-diethyloxamide, a related compound, exhibits a structure primarily stabilized by strong N–H···O hydrogen bonds, forming a one-dimensional polymeric arrangement. preprints.org Similarly, in various phthalamide (B166641) derivatives, hydrogen bonding plays a significant role in their structural cohesion. scielo.org.mx1088press.it The formation of these hydrogen bonds can lead to ordered structures, such as chains or layers. preprints.orgresearchgate.net

Quantification of Hydrogen Bond Strength

The strength of hydrogen bonds can be evaluated using various experimental and computational methods. Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are sensitive to the changes in vibrational frequencies of the functional groups involved in hydrogen bonding. wiley-vch.de A shift in the stretching frequency of the N-H bond upon hydrogen bond formation can be correlated to the bond's dissociation energy. ias.ac.in

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, provide detailed insights into the nature and strength of these interactions. mdpi.compreprints.org For example, the interaction energy of a trimeric assembly of N,N'-diethyloxamide, stabilized by N-H···O hydrogen bonds, was calculated to be –20.9 kcal/mol, highlighting the significant strength of these interactions. preprints.org The electron density at the bond critical point (BCP) in QTAIM analysis is another parameter used to quantify the strength of hydrogen bonds. mdpi.com

Table 1: Hydrogen Bond Parameters for Related Amide Structures

| Compound/System | Interaction Type | Method | Calculated Interaction Energy (kcal/mol) |

| N,N'-diethyloxamide trimer | N–H···O | DFT | -20.9 preprints.org |

| NNDO "zig-zag" layers | C-H···O and C-H···N | DFT | -1.80 and -0.38 preprints.org |

| Substrate 2 with methanol | O-H···N and N-H···O | QM | -5.59 wuxibiology.com |

Non-Covalent Interactions in Crystal Structures and Solutions

Beyond hydrogen bonding, a variety of other non-covalent interactions contribute to the stability and structure of this compound assemblies. nobelprize.orgnih.gov These interactions include van der Waals forces, steric effects, and π-stacking, all of which play a role in the molecule's crystal engineering and solution-state behavior. nobelprize.orgwikipedia.org

π-Stacking Interactions within Phthalamide Frameworks

The aromatic phthalimide (B116566) core of this compound allows for π-stacking interactions, where the π-electron systems of adjacent aromatic rings interact. nih.gov These interactions are a significant driving force in the self-assembly of many aromatic compounds. rsc.orgresearchgate.net In the crystal structures of related phthalimide derivatives, π-stacked packing arrangements are commonly observed, with the phthalimide units of adjacent molecules interacting in a face-to-face or offset fashion. rsc.org The distance between the interacting π-systems is a key parameter, with typical π-π stacking distances ranging from 3.3 to 3.8 Å. rsc.orgmdpi.com The degree of overlap and the relative orientation of the stacked rings, which can be affected by steric factors from substituents, determine the strength of the interaction. mdpi.com

Table 2: π-π Stacking Distances in Phthalimide Derivatives

| Compound | Interacting Units | π-π Stacking Distance (Å) |

| Bithiophene-cored phthalimide 1 | Bithiophene cores | 3.74 rsc.org |

| Bithiophene-cored phthalimide 3 | Bithiophene cores | 3.52 rsc.org |

| Bithiophene-cored phthalimide 4 | Bithiophene cores | 3.38 rsc.org |

| Bithiophene-cored phthalimide 5 | Thiophene units | 3.25 rsc.org |

| Probenecid derived phthalimide hybrid | π-rings | 3.33–3.72 mdpi.com |

The field of supramolecular chemistry investigates chemical systems composed of multiple molecules associated through non-covalent interactions. researchgate.net These interactions, which include hydrogen bonding, π–π stacking, and van der Waals forces, govern the self-assembly of molecules into larger, organized architectures. researchgate.netmdpi.com this compound, a derivative of phthalic acid, possesses functional groups capable of participating in these diverse intermolecular interactions, making it a molecule of interest for the study of self-assembly and the formation of supramolecular structures.

Formation of Ordered Structures and Nanostructures

The self-assembly of molecules into well-defined, stable superstructures is a cornerstone of supramolecular chemistry. researchgate.netacs.org For this compound, this process is primarily driven by a combination of hydrogen bonding and other non-covalent forces, leading to the formation of ordered crystalline lattices and potentially more complex nanostructures.

The molecular structure of this compound features two amide groups attached to a central benzene (B151609) ring. These amide groups are key to its self-assembly behavior. Each amide group contains a nitrogen-hydrogen (N-H) bond, which acts as a hydrogen bond donor, and a carbonyl oxygen (C=O), which serves as a hydrogen bond acceptor. upenn.edubitesizebio.com This dual functionality allows for the formation of robust intermolecular hydrogen bonds of the N-H···O type.

In similar amide-containing molecules, these interactions often lead to the formation of predictable hydrogen-bonding patterns known as supramolecular synthons. mdpi.com For this compound, it is highly probable that molecules associate via pairs of N-H···O hydrogen bonds to form centrosymmetric dimer motifs. mdpi.com These dimeric units can then serve as building blocks, further assembling into one-dimensional tapes, two-dimensional sheets, or three-dimensional networks through additional hydrogen bonds and weaker interactions.

| Interaction Type | Participating Groups | Description | Potential Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and Carbonyl C=O (acceptor) | Strong, directional electrostatic attraction between a hydrogen atom and a highly electronegative atom. bitesizebio.com | Primary driving force for the formation of specific, ordered motifs like dimers and tapes. mdpi.com |

| π–π Stacking | Benzene Rings | Non-covalent interaction between aromatic rings. | Contributes to the stabilization of layered structures and the overall packing arrangement. |

| van der Waals Forces | Isopropyl groups and molecular backbone | Weak, short-range electrostatic attractions between induced or permanent dipoles. | Provide additional stabilization energy and influence the close packing of molecules in the crystal lattice. |

Host-Guest Chemistry Applications (Non-Biological)

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. mdpi.com The host molecule typically features a cavity or binding site that is structurally and electronically complementary to the guest. mdpi.comorientjchem.org The principles of molecular recognition, driven by these specific interactions, are central to the design of functional host-guest systems. acs.org

This compound has the potential to act as a host for various small molecules. The spatial arrangement of its two amide groups, constrained by the ortho-substitution on the benzene ring, can create a convergent binding pocket capable of interacting with complementary guest molecules. This binding site could potentially encapsulate guests through multiple hydrogen bonds. For instance, a guest molecule with hydrogen bond donor groups could interact with the carbonyl oxygen atoms of the host, while a guest with acceptor groups could bind to the N-H groups.

This capability is fundamental to the practice of co-crystal engineering, where a target molecule (the host) is crystallized with a selected 'coformer' (the guest) to create a new crystalline solid with modified physicochemical properties. nih.govugr.es By forming co-crystals, this compound could act as a host to encapsulate guest molecules that fit within its supramolecular framework. The selection of a suitable guest would depend on its size, shape, and ability to form stable, non-covalent interactions with the host. For example, small dicarboxylic acids or other molecules with complementary hydrogen bonding sites could be suitable guests, forming stable host-guest complexes within the crystal lattice. jonesday.commdpi.com

The stability of such a host-guest complex is determined by the sum of all intermolecular interactions between the host and guest, including hydrogen bonds, van der Waals forces, and potential C-H···O interactions involving the isopropyl groups. acs.orgorientjchem.org

| Potential Guest Molecule Type | Key Functional Groups on Guest | Primary Host-Guest Interactions | Example Application |

|---|---|---|---|

| Dicarboxylic Acids (e.g., Succinic Acid) | -COOH | Hydrogen bonding between guest's carboxylic acid OH/C=O and host's amide C=O/N-H. jonesday.com | Co-crystal formation for materials engineering. |

| Amides/Ureas | -CONH-, -NHCONH- | Hydrogen bonding between guest's N-H/C=O and host's C=O/N-H. | Formation of defined supramolecular complexes. |

| Small Aromatic Molecules | Aromatic rings | π–π stacking between host and guest aromatic systems. | Inclusion compounds, selective separation. mdpi.com |

Advanced Applications of N,n Diisopropylphthalamide in Chemical Research

Role as Ligands in Coordination Chemistry

N,N'-Diisopropylphthalamide and its derivatives are notable in coordination chemistry for their ability to act as versatile ligands. These ligands, containing both nitrogen and oxygen donor atoms, can coordinate with a variety of metal ions, forming stable complexes. mdpi.comwikipedia.org The specific coordination behavior is influenced by factors such as the nature of the metal center, the solvent system used, and the steric and electronic properties of the ligand itself. mdpi.comnih.gov

Coordination Modes and Metal Complexes of this compound

This compound can exhibit several coordination modes, acting as a bidentate or bridging ligand. The most common mode involves the two amide oxygen atoms coordinating to a single metal center, forming a stable chelate ring. However, depending on the reaction conditions and the metal ion, bridging coordination modes where the ligand links two or more metal centers are also possible. researchgate.net

The coordination number and geometry of the resulting metal complexes can vary significantly. libretexts.org For instance, with transition metals, octahedral or distorted octahedral geometries are frequently observed, where the phthalamide (B166641) ligand occupies two coordination sites, and the remaining sites are filled by other ligands or solvent molecules. mdpi.comwikipedia.org Tetrahedral and square planar geometries are also possible, particularly with d10 and d8 metal ions, respectively. libretexts.orgwikipedia.org

A variety of metal complexes incorporating phthalamide-type ligands have been synthesized and characterized. These include complexes with transition metals such as copper, nickel, and palladium, as well as main group metals. wikipedia.orgmdpi.com The synthesis of these complexes often involves the direct reaction of a metal salt with the phthalamide ligand in a suitable solvent. nih.gov

Table 1: Examples of Metal Complexes with Phthalamide-type Ligands

| Metal Ion | Coordination Geometry | Other Ligands |

| Cu(II) | Distorted Octahedral | Water, Chloride |

| Ni(II) | Octahedral | Ammonia, Water |

| Pd(II) | Square Planar | Chloride, Pyridine (B92270) |

| Zn(II) | Tetrahedral | Chloride |

Electronic and Steric Influence on Metal Centers

The electronic and steric properties of this compound significantly influence the properties of the resulting metal complexes. The isopropyl groups on the nitrogen atoms exert a notable steric effect, which can influence the coordination geometry around the metal center and the stability of the complex. nih.govresearchgate.net This steric hindrance can prevent the coordination of additional ligands or favor specific isomeric forms. nih.govnii.ac.jp

Electronically, the amide groups are moderate σ-donors and potential π-acceptors. The electron-donating or withdrawing nature of substituents on the phthalic ring can further tune the electronic properties of the ligand. chemrxiv.orgrsc.org These electronic effects can impact the redox potential of the metal center and its reactivity in catalytic processes. chemrxiv.orgrsc.org The interplay between steric and electronic effects allows for the fine-tuning of the metal center's environment, which is crucial for designing catalysts with specific activities and selectivities. nih.govresearchgate.net

Catalytic Applications and Catalyst Design

The unique properties of this compound and its derivatives make them valuable components in various catalytic systems. Their ability to form stable complexes with a range of metals and the tunability of their steric and electronic properties are key to their application in catalysis.

This compound as a Component of Organic Catalysts

While this compound itself is not typically a primary organocatalyst, its structural motif is found in more complex molecules that do exhibit catalytic activity. For instance, chiral phthalamide derivatives can act as ligands in metal-based catalysts or as scaffolds for bifunctional organocatalysts. In these systems, the phthalamide unit can play a role in substrate recognition and orientation through hydrogen bonding or other non-covalent interactions, influencing the stereochemical outcome of a reaction. beilstein-journals.org The development of organocatalysts often involves creating a well-defined chiral environment around the active site, and the rigid backbone of the phthalamide can contribute to this. mdpi.com

Metal-Organic Frameworks (MOFs) incorporating Phthalamide Units

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Phthalamide-based ligands, including derivatives of this compound, can be used as the organic linkers in the synthesis of MOFs. nih.govmdpi.com The resulting MOFs can possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.gov

The phthalamide units within the MOF structure can provide specific binding sites for substrates, and the metal nodes can act as catalytic centers. mdpi.commdpi.com The properties of these MOFs can be tailored by modifying the phthalamide linker, for example, by introducing functional groups to alter the polarity or reactivity of the pores. mdpi.com Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are formed from tetrahedrally-coordinated metal ions and imidazolate linkers, and the principles of their construction can be extended to other ligand systems. wikipedia.org

Asymmetric Catalysis Mediated by Chiral Derivatives

Chiral derivatives of this compound are of significant interest in the field of asymmetric catalysis. rsc.org By introducing chirality into the ligand backbone, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. These chiral ligands can be used in conjunction with metal catalysts to mediate a wide range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. researchgate.netharvard.edu

The design of these chiral ligands often focuses on creating a well-defined chiral pocket around the metal's active site. rsc.org The steric bulk of the diisopropyl groups can play a crucial role in controlling the approach of the substrate to the catalytic center, thereby dictating the stereoselectivity of the reaction. rsc.org The development of such catalysts is a major goal in modern organic synthesis, with applications in the production of pharmaceuticals and other fine chemicals. mdpi.com

Precursors in Materials Science and Polymer Chemistry

This compound, a diamide (B1670390) derivative of phthalic acid, serves as a valuable precursor in the fields of materials science and polymer chemistry. sigmaaldrich.com Its distinct molecular architecture, featuring a rigid aromatic phthalimide (B116566) core and flexible N-isopropyl substituents, allows for its use in creating advanced materials with tailored properties. The presence of reactive amide linkages and the specific nature of the isopropyl groups make it a target for incorporation into novel macromolecular structures.

Integration into Polymer Backbones

This compound can be conceptualized as a building block for high-performance polymers, particularly aromatic polyamides. While not a conventional monomer itself, its structural motifs can be integrated into polymer backbones through strategic synthetic modifications. The core principle involves transforming the phthalimide structure into a difunctional monomer, such as a diacid, which can then undergo polycondensation with a suitable comonomer, typically an aromatic diamine.

The synthesis of aromatic polyamides often employs direct polycondensation methods, such as the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (B83602) (TPP) and pyridine as condensing agents in a solvent like N-methyl-2-pyrrolidinone (NMP), often with the addition of salts like lithium chloride or calcium chloride to enhance solubility. csic.esrasayanjournal.co.in By modifying this compound or its parent phthalic acid with reactive groups, it can be prepared for step-growth polymerization.

For instance, diacids containing phthalimide side groups have been successfully polymerized with various aromatic diamines to produce high-molecular-weight polyamides. csic.es These polymers are typically amorphous, readily soluble in organic solvents, and exhibit high glass-transition temperatures (150–240 °C) and excellent thermal stability, with 10% weight-loss temperatures often exceeding 400 °C. csic.es The integration of the bulky diisopropylphthalamide structure into a polymer backbone would be expected to enhance solubility and modify the thermal and mechanical properties of the resulting polyamide.

Table 1: Typical Conditions for Direct Polycondensation of Aromatic Polyamides

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Monomers | Diacid, Diamine | Polymer building blocks | csic.esmdpi.com |

| Condensing Agents | Triphenyl phosphite (TPP), Pyridine | Facilitate amide bond formation | csic.esrasayanjournal.co.inimpactfactor.org |

| Solvent | N-Methyl-2-pyrrolidinone (NMP) | Dissolves monomers and polymer | csic.esimpactfactor.org |

| Additives | Lithium Chloride (LiCl), Calcium Chloride (CaCl2) | Improve solubility of the polymer | csic.esrasayanjournal.co.inmdpi.com |

| Atmosphere | Nitrogen | Prevents side reactions | csic.esmdpi.com |

| Temperature | ~105 °C | Reaction activation | csic.es |

Role in the Synthesis of Functional Organic Materials

Functional organic materials are designed to possess specific electronic, optical, or biological properties, which are dictated by their molecular structure and organization. nagoya-u.ac.jpunizar-csic.eswiley.com The incorporation of this compound-derived units into these materials can impart desirable characteristics.

The rigid phthalimide core contributes to the thermal stability and mechanical strength of the material, a known advantage of aromatic polyamides. csic.es The N-isopropyl groups, on the other hand, can disrupt chain packing and enhance the material's solubility in common organic solvents. csic.es This improved processability is crucial for creating functional films and coatings from otherwise intractable aromatic polymers. csic.esims.ac.jp

Furthermore, the diamide structure can engage in specific non-covalent interactions, such as hydrogen bonding. These interactions are fundamental in supramolecular chemistry, enabling the self-assembly of molecules into well-defined nanostructures like sheets and fibers. nagoya-u.ac.jp By controlling these interactions, it is possible to engineer materials with intriguing functions for electronics and biological applications. nagoya-u.ac.jpdeliuslab.com The precise control over aggregate structure allows for the modulation of a material's properties, a key aspect in developing advanced functional systems. nagoya-u.ac.jp

Applications in Responsive Materials

A significant area of interest is the use of this compound units in the creation of "smart" or responsive materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light. rsc.orgresearchgate.net The N-isopropylamide group is the key functional component of poly(N-isopropylacrylamide) (PNIPAM), one of the most widely studied thermoresponsive polymers. kjchemicals.co.jpwikipedia.org

Polymers containing N-isopropylamide groups, like PNIPAM, famously exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. mdpi.comspecificpolymers.com

Below the LCST (e.g., <32 °C for PNIPAM): The polymer is soluble in water due to favorable hydrogen bonding between the amide groups and water molecules. specificpolymers.com

Above the LCST (e.g., >32 °C for PNIPAM): The polymer chains undergo a conformational change, hydrogen bonds with water are disrupted, and polymer-polymer interactions become dominant, leading to the expulsion of water and phase separation or precipitation. wikipedia.orgspecificpolymers.com

By incorporating this compound units into a hydrophilic polymer backbone, it is plausible to induce thermoresponsive behavior. The LCST of such a copolymer could be tuned by adjusting the ratio of the hydrophobic diisopropylphthalamide units to the hydrophilic comonomers. rsc.org This ability to control solubility with temperature is highly sought after for applications ranging from drug delivery systems, where a drug can be released at body temperature, to smart coatings and actuators that respond to thermal cues. wikipedia.orgupd.edu.phnih.gov

Table 2: Comparison of Responsive Polymer Building Blocks

| Monomer/Unit | Polymer | Stimulus | Key Functional Group | Typical Transition |

|---|---|---|---|---|

| N-isopropylacrylamide | Poly(N-isopropylacrylamide) (PNIPAM) | Temperature | N-isopropylamide | LCST at ~32 °C kjchemicals.co.jpwikipedia.org |

| N,N-diethylacrylamide | Poly(N,N-diethylacrylamide) (PDEAAm) | Temperature | N,N-diethylamide | LCST at 25-32 °C mdpi.com |

| This compound | Hypothetical Copolymers | Temperature (Predicted) | N-isopropylamide | LCST (Tunable) |

The synthesis of copolymers containing this compound offers a pathway to novel responsive materials where the inherent thermal stability of the phthalimide group is combined with the smart, temperature-sensitive nature of the N-isopropylamide moieties.

Derivatization and Analogues of N,n Diisopropylphthalamide

Synthetic Approaches to Phthalamide (B166641) Derivatives

The synthesis of phthalamide and phthalimide (B116566) derivatives is typically achieved through the reaction of phthalic anhydride (B1165640) with primary amines or ammonia. japsonline.com This foundational reaction provides a scaffold that can be extensively modified. The primary strategies for derivatization involve modification of the aromatic ring, alteration of the N-alkyl substituents, and the introduction of chiral auxiliaries for asymmetric synthesis.

Altering the substitution pattern on the aromatic core of the phthalamide structure is a key strategy to modulate its electronic properties and reactivity.

Substitution with Electron-Withdrawing/Donating Groups : The introduction of substituents such as nitro (NO2), amino (NH2), or halogen groups onto the phthalic ring significantly influences the molecule's properties. For instance, substituting the 3-position of the phthalimide aromatic ring with an amino or nitro group has been explored to modify biological activity. nih.gov Similarly, incorporating halogen substituents, like chlorine, into the aromatic ring has been shown to be crucial for the anticancer activity of some derivatives. japsonline.com The synthesis of tetrafluorophthalimides, which are then used to create polymers of intrinsic microporosity (PIMs), demonstrates the use of multiple electron-withdrawing fluorine atoms to enhance reactivity for polymerization. rsc.org

Ring System Alteration : Replacing the phenyl ring with other cyclic systems, such as pyridine (B92270) or cyclohexyl rings, has been investigated, although in some cases, this led to a loss of specific biological activities like hypolipidemic action. nih.gov

Fusion with Other Heterocycles : A common approach involves incorporating the phthalimide moiety with other heterocyclic systems like triazoles, benzimidazoles, and piperazines. researchgate.net This molecular hybridization aims to create new compounds with enhanced or novel biological activities. researchgate.net

| Modification Type | Substituent/System | Starting Material | Purpose/Effect | Reference(s) |

| Ring Substitution | Amino (NH2), Nitro (NO2) | Phthalimide | Modify biological activity | nih.govbrieflands.com |

| Halogens (e.g., Cl) | Phthalimide | Enhance anticancer activity | japsonline.com | |

| Tetrafluoro | Phthalic Anhydride | Create reactive monomers for polymers | rsc.org | |

| Ring System Alteration | Pyridine, Cyclohexyl | Phthalimide | Investigate impact on biological activity | nih.gov |

| Hybridization | Triazoles, Piperazines | Phthalimide | Generate novel biological activities | researchgate.net |

Chain Length and Branching : Studies on N-substituted phthalimides have shown that the length and branching of the N-alkyl chain are critical for biological activity. nih.gov For example, in the context of hypolipidemic activity, extending the alkyl chain beyond five carbon atoms did not improve efficacy. nih.gov In another study, a series of π-conjugated molecules with varying N-alkyl side chains (1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl) were synthesized to fine-tune self-assembly and material properties for applications in organic electronics. rsc.org

Introduction of Functional Groups : The introduction of different functional groups onto the N-substituent can drastically alter activity. Substituents such as alkanoic acids and methyl ketones have been found to be favorable for certain biological actions, whereas hydroxy, amino, or carbethoxy groups led to a reduction in activity. nih.gov The connection of the phthalimide core to various heterocyclic amines via alkyl linkers of different lengths has also been systematically studied to probe the impact on receptor affinity and enzyme inhibition. mdpi.com

| N-Substituent Modification | Example Substituents | Research Focus | Key Finding | Reference(s) |

| Alkyl Chain Variation | Pentyl, Hexyl, Octyl, 1-Ethylpropyl | Organic Electronics | Side chains influence self-assembly and thin-film properties. | rsc.org |

| Alkyl chains (C1-C5) | Hypolipidemic Activity | Chain length beyond five carbons did not improve activity. | nih.gov | |

| Functional Group Intro. | Alkanoic acids, Methyl ketones | Hypolipidemic Activity | These groups maintained or improved activity. | nih.gov |

| 1H-benzimidazole via alkyl linker | PDE10A Inhibition | Linker length affects inhibitory activity, with four methylene (B1212753) units being optimal. | mdpi.com |

To synthesize enantiomerically pure phthalamide derivatives, chiral auxiliaries are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis. numberanalytics.comgoogle.com

The Gabriel synthesis, a classic method for preparing primary amines from phthalimides, has been adapted for asymmetric synthesis through the use of chiral auxiliaries or catalysts. numberanalytics.com These auxiliaries, such as Evans oxazolidinones or pseudoephedrine, are attached to a substrate, directing subsequent reactions to form one stereoisomer preferentially. wikipedia.orgrenyi.hu For example, a chiral oxazolidinone derived from D-phenylalanine has been used as a chiral auxiliary to achieve the asymmetric synthesis of β-methylphenylalanine isomers. renyi.hu After controlling the stereoselective step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org While these examples often involve creating chiral centers adjacent to the nitrogen, the principle can be applied to syntheses involving the broader phthalamide structure.

Alteration of the N-Alkyl Substituents

Structure-Reactivity Relationships in Modified Phthalamides

The relationship between the chemical structure of phthalamide derivatives and their reactivity or biological activity is a central theme in their development for various applications. tandfonline.com

Electronic Effects : The presence of electron-withdrawing groups on the aromatic ring can significantly influence the molecule's electronic properties and reactivity. For instance, a flat aromatic structure with an electron-withdrawing group at a specific position was found to be crucial for the anxiolytic activity of N-benzoyl-phthalimide derivatives, drawing comparisons to the structure-activity relationships of benzodiazepines. brieflands.com

Steric and Conformational Effects : The three-dimensional shape of the molecule is also critical. Distortion from planarity, for example, by changing a carbonyl group in N-benzoyl phthalimide to a methylene (CH2) group in N-benzyl phthalimide, was suggested to prevent the molecule from fitting into its biological receptor, thereby rendering it inactive as an anxiolytic agent. japsonline.combrieflands.com

Specific Group Contributions : In a study of phthalimide analogues with anti-inflammatory potential, a structure-activity analysis revealed that free hydroxyl groups at specific positions, along with the volume of an alkyl chain, were positively correlated with the desired activity. biomedgrid.com Similarly, for phthalide (B148349) derivatives acting as PPAR-γ agonists, the presence of a hydroxyl group on the benzene (B151609) ring had a positive effect on bioactivity. researchgate.net Computational docking studies often complement these findings by modeling the interactions between the designed molecule and its biological target, helping to rationalize the observed structure-activity relationships. biomedgrid.commdpi.com

Impact of Derivatization on Supramolecular Assembly and Material Properties

Derivatization profoundly affects the noncovalent interactions between molecules, which in turn dictates their self-assembly into larger, ordered structures (supramolecular assemblies) and determines the bulk properties of the resulting materials. irb.hrrsc.org

Hydrogen Bonding and π-π Stacking : The phthalamide and phthalimide structures contain hydrogen bond donors (N-H) and acceptors (C=O), as well as an aromatic ring capable of π-π stacking. These interactions are dominant forces in their crystal packing and molecular assembly. irb.hringentaconnect.com Modifying the molecule, for instance by introducing different substituents, can alter the strength and geometry of these interactions, leading to different supramolecular architectures, such as dimers, 2D sheets, or complex 3D networks. acs.orgresearchgate.net

Tuning Material Properties : By systematically varying the chemical structure, material properties can be fine-tuned. In one study, altering the N-alkyl side chains on a π-conjugated phthalimide-based molecule was shown to have a significant impact on the thermal and optical properties, as well as the self-assembly tendencies in thin films. rsc.org This "side-chain engineering" is a crucial tool for optimizing materials for applications like field-effect transistors. rsc.org

Electro-optical Materials : Derivatization has been used to develop novel materials for electronic applications. For example, naphthalene (B1677914) phthalimide derivatives have been synthesized and studied as cathodic electrochromic materials, where the goal is to create stable compounds that change color upon electrochemical reduction. mdpi.com The study found that introducing a 3,3′-dimethylnaphtidine bridge between phthalimide units led to a desirable shift in the absorption band of the reduced form, demonstrating how structural optimization can be used to tune material properties. mdpi.com

Emerging Research Directions and Future Perspectives on N,n Diisopropylphthalamide

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The confluence of artificial intelligence (AI) and chemistry is catalyzing a paradigm shift in how molecules are designed and synthesized. mdpi.com For N,N'-Diisopropylphthalamide, these technologies offer the potential to unlock novel, more efficient synthetic pathways and to design derivatives with tailored properties.

Furthermore, machine learning models are being developed to predict the physicochemical and biological properties of novel compounds. nih.govschrodinger.com By training these models on large datasets of known molecules and their activities, researchers can virtually screen libraries of potential this compound derivatives to identify candidates with enhanced or specific functionalities. This in-silico screening process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, streamlining the drug discovery and materials science research pipelines. mdpi.com The integration of AI and machine learning is not just about automation; it's about augmenting the creativity and problem-solving abilities of chemists, enabling them to tackle more complex challenges in chemical synthesis and design. mdpi.comchemical.ai

Table 1: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool/Technique | Potential Benefit for this compound |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Discovery of novel and more efficient synthetic routes. novalix.com |

| Reaction Condition Optimization | Prediction of optimal temperatures, solvents, and catalysts. beilstein-journals.org | |

| Molecular Design | Generative Models | Design of new this compound derivatives with desired properties. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity and other properties of novel analogues. | |

| Process Chemistry | Predictive Modeling | Forecasting reaction yield and identifying potential impurities. chemical.ai |

Exploration of this compound in Advanced Analytical Methodologies

The accurate detection and characterization of this compound and related compounds are crucial for quality control, mechanistic studies, and environmental monitoring. The development of advanced analytical methodologies is therefore a key area of ongoing research.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), remain powerful techniques for the separation and identification of phthalamide (B166641) derivatives. nih.gov Techniques like ultra-high-pressure liquid chromatography (UHPLC) offer enhanced resolution and reduced analysis times, which is particularly beneficial for complex samples. pharmtech.com The use of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) systems, provides highly accurate mass measurements, facilitating the unambiguous identification of this compound and its metabolites or degradation products. americanpharmaceuticalreview.comresearchgate.net

Future research will likely focus on the development of even more sensitive and selective methods. This includes the exploration of novel stationary phases in chromatography for improved separation of structurally similar phthalamides and the application of advanced mass spectrometry techniques for trace-level detection. mdpi.com Furthermore, there is a growing need for analytical methods that are not only powerful but also align with the principles of green chemistry, such as minimizing solvent consumption and waste generation.

Table 2: Advanced Analytical Techniques for Phthalamide Analysis

| Analytical Technique | Principle | Application for this compound |

| UHPLC-MS/MS | Ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry | High-throughput analysis with excellent sensitivity and selectivity for quantification. pharmtech.com |

| GC-HRMS | Gas chromatography coupled with high-resolution mass spectrometry | Accurate mass measurements for structural elucidation of volatile derivatives. nih.gov |

| Q-TOF LC-MS | Quadrupole time-of-flight liquid chromatography-mass spectrometry | Comprehensive analysis of complex mixtures and identification of unknown compounds. americanpharmaceuticalreview.com |

Green and Sustainable Chemistry Initiatives for Phthalamide Research

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to minimize environmental impact and enhance safety. wikipedia.org For phthalamides, including this compound, this translates to a focus on developing more sustainable synthetic methods.

Traditional methods for synthesizing phthalamides can sometimes require harsh reaction conditions and the use of hazardous reagents or metal catalysts. iisc.ac.in Green chemistry initiatives seek to address these drawbacks by exploring alternative, more environmentally benign approaches. mit.eduunesco.org This includes the use of safer solvents, renewable starting materials, and catalytic methods that improve atom economy and reduce waste. wikipedia.org

Recent research has demonstrated the potential of organocatalysis, using small organic molecules as catalysts instead of metals, for the synthesis of N-aryl phthalimides under milder conditions. iisc.ac.in Other innovative approaches include metal-free synthetic protocols and the use of greener reaction media. acs.org For instance, reactions have been developed that utilize water as a solvent or employ solvent-free conditions, significantly reducing the environmental footprint of the synthesis. researchgate.netresearchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also contributes to a more sustainable process by minimizing purification steps and solvent usage. researchgate.net These green and sustainable chemistry initiatives are not only environmentally responsible but can also lead to more efficient and cost-effective production of this compound and other valuable phthalamide compounds. pfizer.comsuschem.org